molecular formula C6HCl2F2NO2 B097999 1,3-Dichloro-2,4-difluoro-5-nitrobenzene CAS No. 15952-70-2

1,3-Dichloro-2,4-difluoro-5-nitrobenzene

Cat. No. B097999
CAS RN: 15952-70-2
M. Wt: 227.98 g/mol
InChI Key: OWALCRQILZGQDH-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4-difluoro-5-nitrobenzene is a chemical compound with the molecular formula C6HCl2F2NO2 . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene consists of a benzene ring substituted with two chlorine atoms, two fluorine atoms, and one nitro group . The exact positions of these substituents on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

1,3-Dichloro-2,4-difluoro-5-nitrobenzene has a molecular weight of 227.98 g/mol. It has a density of 1.7±0.1 g/cm3 and a boiling point of 268.0±35.0 °C at 760 mmHg . The flash point is 115.9±25.9 °C .

Scientific Research Applications

Organic Synthesis Intermediates

1,3-Dichloro-2,4-difluoro-5-nitrobenzene: is widely used as an intermediate in organic synthesis . Its reactive nitro group and halogen substituents make it a versatile compound for constructing more complex molecules. For example, it can undergo various substitution reactions where the nitro group can be replaced with amines, leading to the synthesis of aromatic amines which are crucial in the development of dyes, pharmaceuticals, and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of a variety of drug candidates . The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for the creation of compounds with potential biological activity. It’s particularly useful in the development of novel therapeutic agents that target specific receptors or enzymes within the body.

Laboratory Research and Development

This chemical is a staple in laboratory research and development processes due to its reactivity and the ease with which it can be modified . Researchers utilize it to study reaction mechanisms and synthesize new compounds with potential applications in various fields of chemistry.

Chemical Production Processes

1,3-Dichloro-2,4-difluoro-5-nitrobenzene: plays a role in chemical production processes where it’s used to synthesize other chemical products . Its derivatives are used in the manufacture of polymers, resins, and other industrial chemicals that require specific structural characteristics.

Environmental Impact Studies

The compound is also used in environmental impact studies to understand the behavior of halogenated nitrobenzenes in the environment . Its stability and persistence can help model the environmental fate of similar compounds, which is crucial for assessing potential risks and developing remediation strategies.

Analytical Chemistry

In analytical chemistry, derivatives of 1,3-Dichloro-2,4-difluoro-5-nitrobenzene are used as standards and reagents . They help in the development of analytical methods for detecting and quantifying similar compounds in various samples, which is essential for quality control and ensuring compliance with environmental and safety regulations.

properties

IUPAC Name

1,3-dichloro-2,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F2NO2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWALCRQILZGQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378829
Record name 1,3-dichloro-2,4-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2,4-difluoro-5-nitrobenzene

CAS RN

15952-70-2
Record name 1,3-dichloro-2,4-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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